

6-Aminocaproic acid-d6 manufacturer

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Compound of Interest

Compound Name: 6-Aminocaproic acid-d6

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An In-Depth Technical Guide to **6-Aminocaproic Acid-d6** for Researchers and Drug Development Professionals

Introduction

6-Aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) is a synthetic derivative of the amino acid lysine.^{[1][2]} It functions as a potent antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for breaking down blood clots (fibrinolysis).^{[1][3][4][5]} Due to this property, it is used clinically to treat certain bleeding disorders and to control bleeding during surgical procedures.^{[1][2][5]}

In the realms of research, drug development, and clinical diagnostics, the deuterated analog, **6-Aminocaproic acid-d6** (EACA-d6), serves a critical role. This stable isotope-labeled compound is predominantly used as an internal standard (ISD) for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[4][6][7]} Its use significantly enhances the accuracy, precision, and reliability of quantifying 6-aminocaproic acid in biological matrices like plasma and urine.^{[7][8]}

Core Properties and Manufacturers

6-Aminocaproic acid-d6 is chemically identical to its parent compound, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This mass difference is crucial for its use in mass spectrometry. Several specialized chemical manufacturers supply this compound for research purposes.

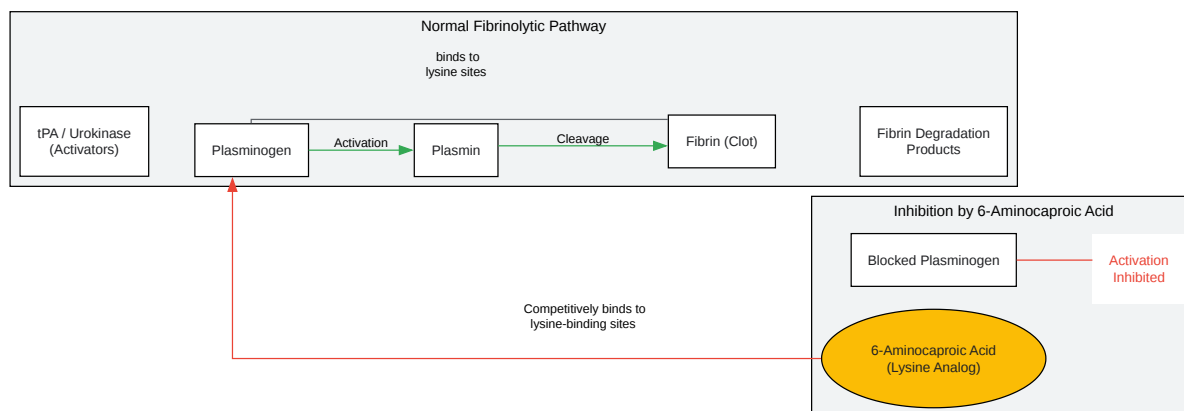
Table 1: Physical and Chemical Properties of **6-Aminocaproic Acid-d6**

Property	Value	Citations
IUPAC Name	6-aminohexanoic-3,3,4,4,5,5-d6 acid	[6][7]
Synonyms	EACA-d6, 6-Aminohexanoic acid-d6	[4][7]
Molecular Formula	C ₆ H ₇ D ₆ NO ₂	[6][7][9]
Molecular Weight	~137.21 g/mol	[6][7][10]
Typical Purity	>90% to >98% (Varies by manufacturer)	[6][9][11]
Storage Conditions	2-8°C, in a well-closed container	[6][9]
Primary Application	Internal standard for GC- or LC-MS analysis	[4][6][7]

Mechanism of Action: Antifibrinolysis

The therapeutic and biological activity of 6-aminocaproic acid stems from its structural similarity to lysine.[1][2] The enzyme plasminogen contains specific sites, known as kringle domains, that bind to lysine residues on fibrin clots. This binding is a prerequisite for plasminogen's activation into plasmin by activators like tissue plasminogen activator (tPA).[1][3]

6-Aminocaproic acid competitively and reversibly binds to these lysine-binding sites on plasminogen.[1][3][5] By occupying these sites, it blocks plasminogen from attaching to fibrin, thereby preventing its activation to plasmin.[3][4][5] This inhibition of plasmin formation stabilizes existing clots and reduces fibrinolysis.[4][5]



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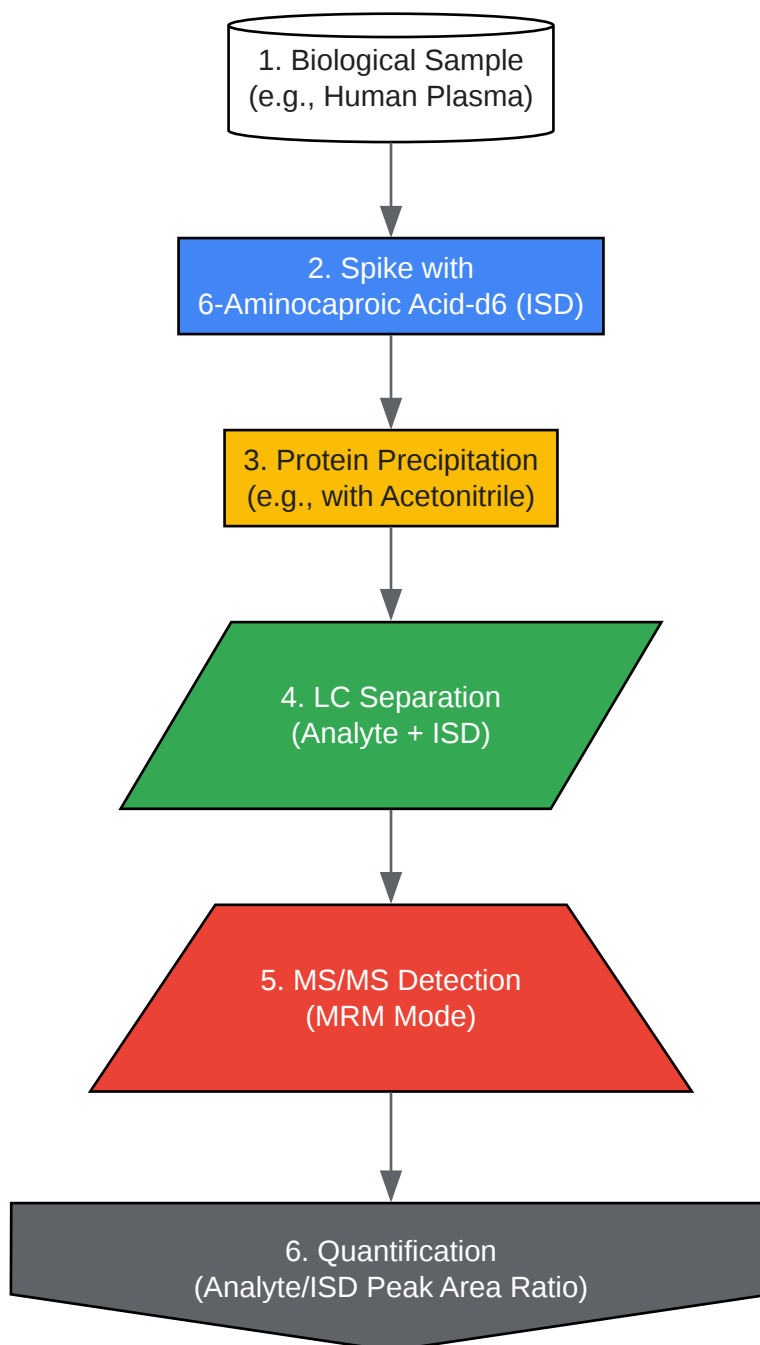
Diagram of 6-Aminocaproic Acid's antifibrinolytic mechanism.

Application and Experimental Protocols

The primary application for **6-Aminocaproic acid-d6** is as an internal standard in quantitative bioanalysis.^{[4][6][7]} An ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, but is distinguishable by mass. This corrects for variations in sample preparation and instrument response, leading to highly accurate measurements.

Typical Experimental Workflow

The workflow for a pharmacokinetic study or therapeutic drug monitoring involves spiking a known concentration of the deuterated internal standard into patient samples, followed by sample preparation, LC-MS/MS analysis, and data processing.



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Workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for determining 6-aminocaproic acid in human plasma.^{[8][12]}

- Preparation of Standards:
 - Prepare a stock solution of 6-aminocaproic acid and **6-Aminocaproic acid-d6** (ISD) in a suitable solvent (e.g., water or methanol).
 - Create a series of calibration standards by spiking blank human plasma with the 6-aminocaproic acid stock solution to achieve a concentration range of 0.3-80 µg/mL.^[8]
- Sample Preparation:
 - Aliquot 200 µL of plasma (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.^[8]
 - Add a fixed amount of **6-Aminocaproic acid-d6** ISD to each tube.
 - Add acetonitrile to precipitate plasma proteins.^[8]
 - Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Conditions:
 - LC System: High-Performance Liquid Chromatography system.
 - Column: Ace phenyl column.^[8]
 - Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate buffer (e.g., 60:40 ratio).^[8]
 - Flow Rate: 1.0 mL/min.^[8]
 - Run Time: Approximately 3.0 minutes.^[8]

- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode. [8]
- Detection Mode: Multiple Reaction Monitoring (MRM). [8]
- Mass Transitions:
 - 6-Aminocaproic Acid: m/z 132.2 \rightarrow 79.2. [8][13]
 - **6-Aminocaproic Acid-d6** (ISD): m/z 138.2 \rightarrow 74.3. [8]
- Data Analysis:
 - Integrate the peak areas for both the analyte and the ISD.
 - Calculate the peak area ratio (Analyte Area / ISD Area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Presentation

The following table summarizes the performance characteristics of the described LC-MS/MS method. [8]

Table 2: Bioanalytical Method Validation Summary

Parameter	Result	Citations
Linearity Range	0.3 - 80 µg/mL ($r^2 > 0.98$)	[8]
Analyte Recovery	86.69%	[8]
ISD (EACA-d6) Recovery	98.29%	[8]
Inter-day Accuracy	100.91% to 103.80%	[8]
Inter-day Precision (%CV)	0.91% to 3.63%	[8]
Intra-day Accuracy	100.91% to 103.80%	[8]
Intra-day Precision (%CV)	0.91% to 3.63%	[8]

Conclusion

6-Aminocaproic acid-d6 is an indispensable tool for researchers and drug development professionals. Its role as an internal standard ensures the development of robust, accurate, and reproducible bioanalytical methods for the quantification of 6-aminocaproic acid. The well-understood mechanism of action of the parent compound, combined with the analytical advantages of its deuterated form, facilitates critical pharmacokinetic, toxicokinetic, and clinical studies, ultimately supporting the safe and effective development and monitoring of antifibrinolytic therapies.

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